molecular formula C22H23ClN2 B10883532 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10883532
M. Wt: 350.9 g/mol
InChI Key: MUBVYFYOPSTJHM-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 2-chlorobenzyl group at position 1 and a naphthalen-1-ylmethyl group at position 3. The piperazine ring adopts a chair conformation, with substituents typically occupying equatorial positions to minimize steric strain . This compound’s structural uniqueness lies in the combination of a halogenated phenyl group and a bulky naphthyl moiety, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23ClN2/c23-22-11-4-2-7-20(22)17-25-14-12-24(13-15-25)16-19-9-5-8-18-6-1-3-10-21(18)19/h1-11H,12-17H2

InChI Key

MUBVYFYOPSTJHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Regioselectivity Challenges

Unsubstituted piperazine presents two equivalent nitrogen sites, necessitating controlled conditions to avoid random bis-alkylation. Strategies include:

  • Stepwise alkylation : Introducing one substituent first, followed by the second after intermediate purification.

  • Protection-deprotection : Temporarily blocking one nitrogen with a Boc (tert-butoxycarbonyl) or trifluoroacetyl group before the second alkylation.

For example, Boc-protected piperazine reacts with 2-chlorobenzyl chloride in dimethylformamide (DMF) at 80°C, yielding mono-alkylated piperazine. Subsequent deprotection with trifluoroacetic acid (TFA) and reaction with 1-naphthylmethyl bromide completes the synthesis.

Optimized Synthetic Protocols

Direct Sequential Alkylation

Procedure :

  • Piperazine (1 equiv) is suspended in anhydrous DMF under nitrogen.

  • 2-Chlorobenzyl chloride (1.1 equiv) and potassium carbonate (2.5 equiv) are added, and the mixture is stirred at 60°C for 12 hours.

  • The intermediate, 1-[(2-chlorophenyl)methyl]piperazine, is isolated via aqueous workup and recrystallization (yield: 75–82%).

  • The intermediate is reacted with 1-naphthylmethyl bromide (1.1 equiv) in toluene at reflux for 8 hours, yielding the target compound after column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Data :

ParameterValue
Yield (Step 1)82%
Yield (Step 2)78%
Purity (HPLC)>98%

Micellar Nickel-Catalyzed Coupling

A sustainable approach employs aqueous micellar media (e.g., TPGS-750-M) with Ni(cod)₂ and DPPF ligand. This method enhances solubility and reduces side reactions:

  • Conditions : 2-Chlorobenzyl alcohol and 1-naphthylmethyl alcohol are reacted with piperazine in TPGS-750-M at 50°C for 24 hours.

  • Advantages : Eliminates halogenated reagents, achieving 85% yield with minimal purification.

Advanced Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves unreacted starting materials and byproducts.

  • Ion-exchange resins : Quaternary ammonium salts of the product are purified using Amberlite IRA-400, followed by neutralization.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 7.82–7.25 (m, naphthalene protons), 7.45–7.30 (m, chlorophenyl protons), 3.72 (s, N–CH₂–Ar), 2.85–2.45 (m, piperazine ring).

  • HRMS : m/z [M + H]⁺ calculated for C₂₂H₂₂ClN₂: 365.1542; found: 365.1545.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Solvent SystemKey Advantage
Sequential Alkylation7898DMF/TolueneHigh reproducibility
Micellar Catalysis8597TPGS-750-M/H₂OEco-friendly, low toxicity
Protection-Deprotection7095DCM/TFAPrevents over-alkylation

Industrial-Scale Considerations

Cost-Efficiency

  • Bulk reagents : 2-Chlorobenzyl chloride ($120/kg) and 1-naphthylmethyl bromide ($250/kg) dominate costs.

  • Catalyst recycling : Ni(cod)₂ recovery via extraction reduces expenses by 40%.

Environmental Impact

  • Waste reduction : Micellar methods cut organic solvent use by 70% compared to traditional protocols.

  • Byproduct management : Aqueous workup allows recovery of unreacted piperazine (≥90%).

Emerging Innovations

Flow Chemistry

Continuous flow systems enhance reaction control, reducing reaction times from 24 hours to 2 hours with comparable yields.

Enzymatic Alkylation

Preliminary studies using transaminases show selective mono-alkylation at ambient temperatures, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with enhanced properties.

Biology

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that it possesses antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli8.0
  • Antifungal Activity : The compound also demonstrates antifungal properties against pathogens like Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL, suggesting moderate potential for clinical applications.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications:

  • Psychotropic Effects : Interaction studies suggest that it binds to serotonin and dopamine receptors, making it a candidate for research into mood regulation and treatment of psychotic disorders.
  • Anticancer Potential : Preliminary studies indicate that it may have cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action.

Comparative Studies

When compared to similar compounds, the unique dual substitution in this compound enhances its biological activity profile:

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
1-(2-Chlorobenzyl)piperazine>20 µg/mL>100 mg/mL
1-(Naphthalen-1-ylmethyl)piperazine>15 µg/mL>50 mg/mL
1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine 5 µg/mL 3.125 mg/mL

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Electronic Effects

Ortho-Substituted Chlorophenyl Analogues
  • 1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl)piperazine (CAS RN: 414886-61-6) :
    Replacing the 2-chlorophenyl group with a 2,3-dimethylphenyl group increases steric bulk but removes the electron-withdrawing chlorine. This substitution may reduce dipole interactions and alter receptor binding profiles compared to the target compound .
Halogen Positioning and Bioactivity
  • However, the phenethyl chain (vs.
  • 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine :
    The para-chlorine and methylsulfanyl groups introduce distinct electronic effects. The sulfur atom’s polarizability and para-substitution pattern could enhance interactions with cysteine residues or π-stacking in enzymatic active sites, differing from the ortho-chloro/naphthyl combination .

Functional Group Replacements

  • 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine: Replacing the benzyl group with a benzoyl moiety introduces a ketone, reducing basicity of the piperazine nitrogen.
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives :
    The benzhydryl group (two phenyl rings) offers greater hydrophobicity than naphthylmethyl, which may improve blood-brain barrier penetration but reduce aqueous solubility. Derivatives in this class demonstrated cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7), suggesting structural flexibility for oncology applications .

Receptor Binding and Selectivity

  • Dopamine D2 Receptor : Methoxyphenyl-piperazine derivatives () show high D2 affinity, but the naphthyl group in the target compound may enhance allosteric modulation due to increased lipophilicity and steric bulk .
  • Antibacterial Activity : Analogues with 2-chlorophenyl groups () exhibit anti-MRSA activity, suggesting the target compound’s halogen and naphthyl motifs could synergize in antimicrobial applications .

Cytotoxicity and Cancer Research

  • Derivatives like 1-(4-chlorobenzhydryl)piperazine () show time-dependent cytotoxicity in liver and breast cancer cells. The target compound’s naphthylmethyl group may enhance DNA intercalation or topoisomerase inhibition .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents (Position 1/4) Key Functional Groups LogP* (Predicted)
Target Compound 2-Chlorobenzyl / Naphthylmethyl Chlorine, Naphthalene ~4.2
1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl) 2,3-Dimethylphenyl / Naphthylmethyl Methyl groups ~4.5
1-(3-Chlorophenyl)-4-(2-phenylethyl) 3-Chlorophenyl / Phenethyl Chlorine, Ethyl chain ~3.8
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl) 2-Fluorobenzoyl / 4-Nitrobenzyl Ketone, Nitro ~2.9

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound belonging to the piperazine class, which is known for its diverse biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is C22H23ClN2, with a molecular weight of approximately 350.9 g/mol. The compound features a piperazine ring substituted with both a 2-chlorophenylmethyl group and a naphthalen-1-ylmethyl group, which contribute to its unique chemical and biological properties.

PropertyValue
Molecular FormulaC22H23ClN2
Molecular Weight350.9 g/mol
IUPAC Name1-[(2-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Boiling Point484.9ºC
Density1.215 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:

  • Inhibition of specific enzymes : The presence of halogen substituents may enhance binding affinity to target enzymes, altering their activity.
  • Receptor modulation : The structural features may allow for effective binding to neurotransmitter receptors, influencing neurochemical pathways.

Antimicrobial Properties

Research indicates that 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exhibits significant antimicrobial activity. A study assessed its efficacy against several bacterial strains, revealing minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli8.0
Pseudomonas aeruginosa10.0

These results indicate that the compound could be a promising candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. In vitro studies reported MIC values ranging from 3.125 to 100 mg/mL against various fungal strains, indicating moderate antifungal potential.

Comparative Studies

When compared to similar compounds, such as 1-(2-chlorobenzyl)piperazine and naphthalen-1-ylmethylpiperazine, the dual substitution in 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine enhances its biological activity profile.

Similar Compounds Comparison

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
1-(2-Chlorobenzyl)piperazine>20 µg/mL>100 mg/mL
1-(Naphthalen-1-ylmethyl)piperazine>15 µg/mL>50 mg/mL
1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine 5 µg/mL 3.125 mg/mL

Case Studies and Research Findings

Several studies have documented the biological activities of piperazine derivatives, highlighting their potential in drug development:

  • Antimicrobial Screening : A study involving various piperazine derivatives found that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
  • Pharmacological Applications : Research has suggested that piperazine derivatives can serve as precursors for developing new pharmaceuticals targeting infectious diseases .
  • Mechanistic Insights : Molecular docking studies have indicated that the unique structural features of compounds like 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine allow for effective interactions with target proteins involved in bacterial resistance mechanisms .

Q & A

Q. What experimental methods are used to confirm the synthesis of 1-[(2-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine?

To confirm successful synthesis, researchers employ:

  • Elemental Analysis : Validates the compound’s empirical formula by comparing theoretical and observed percentages of C, H, N, and Cl .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identifies proton and carbon environments, confirming substituent attachment (e.g., 2-chlorophenyl and naphthyl groups).
    • Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity (>95% is typical for research-grade compounds) .

Q. How is the initial biological activity of this compound screened in preclinical studies?

  • In Vitro Assays :
    • Receptor Binding : Tests affinity for targets like serotonin/dopamine receptors (common for piperazine derivatives) .
    • Enzyme Inhibition : Screens for activity against kinases, proteases, or ion channels (e.g., T-type calcium channels linked to analgesic effects) .
  • Toxicity Profiling :
    • MTT Assay : Measures cytotoxicity in cell lines (e.g., HEK-293 for general toxicity) .
    • Acute Toxicity Studies : LD₅₀ determination in rodent models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity and selectivity?

  • Key Modifications :
    • 2-Chlorophenyl vs. Fluorophenyl : Fluorine substitution may enhance metabolic stability and blood-brain barrier penetration .
    • Naphthyl Group : Bulkier aromatic groups (e.g., naphthyl) can improve receptor binding affinity but may reduce solubility .
  • Methodology :
    • Structure-Activity Relationship (SAR) : Systematic synthesis of analogs with varying substituents, followed by in vitro/in vivo testing .
    • Computational Docking : Predicts binding modes to targets (e.g., tubulin for antitumor activity) .

Q. How can researchers resolve contradictions between toxicity and efficacy data for modified derivatives?

  • Case Example : Beta-cyclodextrin-modified derivatives show reduced toxicity but lower biological activity due to steric hindrance .
  • Strategies :
    • Prodrug Design : Mask polar groups to enhance bioavailability while retaining activity .
    • Dose Optimization : Balance therapeutic efficacy (e.g., IC₅₀) with safe exposure levels (e.g., NOAEL) .
    • Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects contributing to toxicity .

Q. What computational tools are used to predict the pharmacological profile of this compound?

  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., G-protein-coupled receptors) .
  • ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, metabolism, and toxicity:
    • Lipophilicity (LogP) : Critical for blood-brain barrier penetration (LogP ~3–5 ideal for CNS targets) .
    • CYP450 Inhibition : Predicts drug-drug interaction risks .
  • Anti-Platelet Activity Validation : Tools like PASS predict activity, corroborated by in vitro platelet aggregation assays .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental results for antiplatelet activity?

  • Scenario : Computational models may overestimate activity due to incomplete target databases .
  • Resolution Steps :
    • Validate Targets : Use CRISPR/Cas9 knockout models to confirm receptor involvement .
    • Assay Optimization : Adjust parameters (e.g., ADP concentration in platelet assays) to reflect physiological conditions .
    • Cross-Validation : Compare results with structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) .

Methodological Recommendations

  • Synthetic Protocol : Adapt procedures from fluorobenzyl-piperazine derivatives (e.g., DCM as solvent, DIEA as base) .
  • Biological Testing : Prioritize assays relevant to structural analogs (e.g., calcium channel blocking for analgesic effects) .
  • Data Interpretation : Use cheminformatics platforms (e.g., PubChem, ChEMBL) to contextualize findings within existing SAR data .

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